Tolypomycin Y

Catalog No.
S11173999
CAS No.
M.F
C43H54N2O14
M. Wt
822.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tolypomycin Y

Product Name

Tolypomycin Y

IUPAC Name

[2,15,17-trihydroxy-28-(6-hydroxy-2-methyloxan-3-yl)imino-11-methoxy-3,7,12,14,16,23-hexamethyl-6,21,24,30-tetraoxo-8,31-dioxa-25-azapentacyclo[24.3.1.14,7.05,29.018,20]hentriaconta-1(29),2,4,9,22,26-hexaen-13-yl] acetate

Molecular Formula

C43H54N2O14

Molecular Weight

822.9 g/mol

InChI

InChI=1S/C43H54N2O14/c1-17-14-29(47)24-15-25(24)36(50)19(3)35(49)20(4)39(58-23(7)46)18(2)30(55-9)12-13-56-43(8)41(53)34-32-27(44-26-10-11-31(48)57-22(26)6)16-28(45-42(17)54)38(52)33(32)37(51)21(5)40(34)59-43/h12-14,16,18-20,22,24-26,30-31,35-36,39,48-51H,10-11,15H2,1-9H3,(H,45,54)

InChI Key

RYCBEGMWBUYSAD-UHFFFAOYSA-N

Canonical SMILES

CC1C(C=COC2(C(=O)C3=C(O2)C(=C(C4=C3C(=NC5CCC(OC5C)O)C=C(C4=O)NC(=O)C(=CC(=O)C6CC6C(C(C(C(C1OC(=O)C)C)O)C)O)C)O)C)C)OC

Tolypomycin Y is a naturally occurring ansamycin antibiotic produced by *Streptomyces tolypophorus*. As a member of the rifamycin family, its core mechanism involves the specific inhibition of bacterial DNA-dependent RNA polymerase, preventing the initiation of transcription. This mode of action places it in the same functional class as the widely used antibiotic Rifampicin. However, key structural distinctions, particularly in the ansa chain and substituent groups, lead to a differentiated biological activity profile, making it a critical tool for specific research applications, including studies of antibiotic resistance and structure-activity relationships within this important class of inhibitors.

Research Fit

Class Naphthalenic ansamycin; RNA polymerase inhibition tool
Source Fermentation-derived natural product; research-grade
Property Lipophilic neutral compound; reported distinct UV profile

Substituting Tolypomycin Y with more common ansamycins like Rifampicin is unsuitable for research focused on overcoming drug resistance or exploring the finer points of RNA polymerase (RNAP) inhibition. Resistance to Rifampicin frequently arises from specific point mutations in the RNAP β-subunit gene (*rpoB*), which alter the drug's binding pocket. The unique structural conformation of Tolypomycin Y may allow it to interact differently with these mutated binding sites, potentially retaining activity where Rifampicin fails. This makes it an indispensable tool for screening against Rifampicin-resistant bacterial strains and for mechanistic studies aimed at designing next-generation antibiotics that are less susceptible to existing resistance mechanisms. Relying on Rifampicin alone would mean overlooking potential avenues for circumventing this clinically significant resistance.

Substitution Risk

Tolypomycin Y pH-dependent activity shift; ~10–30× increase at acidic pH
Rifamycins / Rifampicin Less pronounced pH sensitivity; activity profile may not transfer
Tolypomycin Y Higher baseline resistance emergence frequency
Rifamycins / Rifampicin Lower spontaneous resistance; mutation study context differs
Tolypomycin Y Intracellular activity uncoupled from extracellular MIC
Rifamycins / Rifampicin Extracellular MIC may predict activity; phagocyte model response may vary

Superior Potency Against Key Gram-Positive Pathogen Bacillus subtilis

In direct comparative assays, Tolypomycin Y demonstrates significantly greater in vitro potency against *Bacillus subtilis* than the benchmark antibiotic Rifampicin. Tolypomycin Y exhibited a Minimum Inhibitory Concentration (MIC) of 0.006 µg/mL, indicating a 4-fold higher activity compared to Rifampicin, which had an MIC of 0.025 µg/mL against the same strain.

Evidence DimensionMinimum Inhibitory Concentration (MIC)
Target Compound Data0.006 µg/mL
Comparator Or BaselineRifampicin: 0.025 µg/mL
Quantified Difference4.17x more potent
ConditionsIn vitro activity against Bacillus subtilis PCI 219.

For researchers screening for highly potent agents against Gram-positive bacteria, this compound offers a significant activity advantage over the standard comparator, Rifampicin.

pH-Dependent Activity
Reported
10–30× activity increase at pH 6.0 vs pH 9.0
Supports pH-dependent activity context
Relative to rifampicin; Gram-positive in vitro

Maintained Efficacy Against Rifampicin-Resistant Staphylococcus aureus Strains

A key procurement driver for Tolypomycin Y is its demonstrated ability to inhibit the growth of *Staphylococcus aureus* strains that have developed resistance to Rifampicin. In a study on a Rifampicin-resistant strain of *S. aureus*, a derivative of Tolypomycin Y maintained significant antibacterial activity, whereas Rifampicin was largely ineffective. This suggests that the structural modifications in Tolypomycin Y allow it to circumvent common *rpoB* gene mutations that confer high-level Rifampicin resistance.

Evidence DimensionActivity against resistant strains
Target Compound DataMaintains significant activity against Rifampicin-resistant S. aureus.
Comparator Or BaselineRifampicin: Ineffective against resistant S. aureus strains.
Quantified DifferenceQualitatively retains efficacy where the standard comparator fails.
ConditionsIn vitro and in vivo models using Rifampicin-resistant Staphylococcus aureus.

This compound is essential for research programs focused on overcoming antibiotic resistance, as it provides a tool to study and potentially inhibit bacteria that are no longer susceptible to a frontline antibiotic.

Resistance Frequency
Reported
2.3–5.8 × 10⁻⁶ (S. aureus)
Supports resistance emergence studies
~100–1000× higher than rifampicin baseline

Differentiated Chemical Reactivity for Synthesis of Novel Derivatives

Tolypomycin Y can be hydrolyzed under mild conditions to yield tolypomycinone, a key intermediate for synthetic modifications. This process allows for the targeted addition of various primary and secondary amines to the C3 position of the naphthoquinone ring system. This chemical handle is distinct from the sites typically used for derivatization in Rifamycin SV to produce Rifampicin (i.e., formation of a hydrazone-hydrazide). This alternative reactivity profile makes Tolypomycin Y a more suitable precursor for researchers aiming to explore novel structure-activity relationships by modifying the C3 position, a region critical for biological activity.

Evidence DimensionPrecursor Reactivity and Derivatization Route
Target Compound DataHydrolyzes to tolypomycinone, enabling amine additions at the C3 position.
Comparator Or BaselineRifampicin (from Rifamycin SV): Typically derivatized at the C3 formyl group to form hydrazones.
Quantified DifferenceProvides an alternative and synthetically accessible site for modification (C3 amine addition vs. C3 formyl condensation).
ConditionsMild acid hydrolysis followed by amine addition reactions.

For medicinal chemists, Tolypomycin Y offers a distinct and valuable scaffold for creating novel ansamycin analogs with potentially improved or different biological profiles compared to derivatives accessible from the more common Rifampicin synthesis route.

Intracellular Killing
Head-to-head
Comparable to rifampicin in phagocytosed S. aureus
Supports intracellular activity interpretation
Extracellular MIC does not predict phagocyte effect
Crystal Structure
Class-level
Unfavorable C(21)/C(23) hydroxyl orientation
Supports SAR and binding analysis
Class-level structural insight; tolypomycinone aglycone

Lead Compound Identification Against Drug-Resistant Gram-Positive Pathogens

Given its superior potency against sensitive strains like *B. subtilis* and its retained efficacy against Rifampicin-resistant *S. aureus*, Tolypomycin Y is a primary candidate for screening campaigns and hit-to-lead programs targeting multi-drug resistant Gram-positive infections.

Mechanistic Probing of Ansamycin-RNA Polymerase Interactions

As a tool compound for studying drug resistance, Tolypomycin Y is ideal for biochemical and structural biology investigations. Its ability to inhibit *rpoB* mutants where Rifampicin fails allows for precise mapping of the structural determinants of binding and inhibition, guiding the rational design of new RNAP inhibitors.

Precursor for Semi-Synthetic Antibiotic Development Programs

Researchers in medicinal chemistry can leverage the unique reactivity of the tolypomycinone core derived from Tolypomycin Y. It serves as a starting scaffold for building libraries of novel C3-substituted ansamycins, a chemical space that is less explored than the derivatives of Rifampicin, offering new opportunities for intellectual property and drug discovery.

Application Fit

Application
Selection Property
Validation Focus
pH-dependent antimicrobial research in acidic models
pH-dependent activity review
MIC comparison under acidic vs neutral pH conditions
RNA polymerase resistance mutant selection
Resistance emergence context
Mutation frequency characterization and cross-resistance profiling
Intracellular vs extracellular activity in phagocyte models
Intracellular activity profile
Phagocyte-killing assay interpretation and uptake analysis
Ansamycin SAR and binding analysis
Crystal structure insight
Hydroxyl-group positioning and RNA polymerase binding context

XLogP3

3.5

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

5

Exact Mass

822.35750440 g/mol

Monoisotopic Mass

822.35750440 g/mol

Heavy Atom Count

59

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